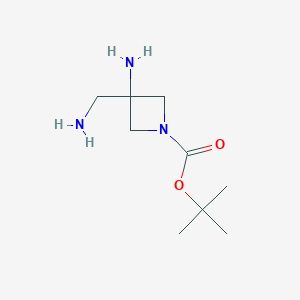

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate

描述

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H19N3O2 and a molecular weight of 201.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

属性

IUPAC Name |

tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWLULOEGYJHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026413-31-8 | |

| Record name | tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

Scientific Research Applications

-

Synthesis of Bioactive Compounds :

- Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate can serve as a precursor for the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions enables the formation of derivatives that may exhibit enhanced biological activity.

- The compound's structural features facilitate the development of new therapeutic agents targeting specific biological pathways.

-

Medicinal Chemistry :

- The azetidine framework is increasingly recognized for its role in drug design. Compounds containing this structure have been associated with various pharmacological activities, including anti-inflammatory and anticancer properties .

- Research indicates that derivatives of azetidine compounds can interact with key enzymes and receptors, potentially leading to novel treatments for diseases such as multiple sclerosis and certain cancers .

-

Enzyme Interaction Studies :

- The aminomethyl group can form covalent bonds with active sites on enzymes, influencing their activity. This property is particularly useful in biochemical studies focused on enzyme inhibition or activation .

- Understanding these interactions is crucial for developing targeted therapies that modulate enzyme function in disease contexts.

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of various azetidine derivatives from tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate, assessing their biological activity against cancer cell lines. The results indicated that specific modifications to the azetidine ring enhanced cytotoxic effects compared to the parent compound. This highlights the potential for optimizing drug candidates through structural modifications .

Case Study 2: Enzyme Inhibition

Research focused on the interaction between tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate and specific enzymes involved in metabolic pathways. The compound was shown to inhibit enzyme activity effectively, suggesting its potential as a lead compound for developing therapeutics aimed at metabolic disorders .

作用机制

The mechanism of action of tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

相似化合物的比较

Similar Compounds

Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate: A similar compound with a slightly different structure.

Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Another related compound with a cyano group instead of an amino group.

Uniqueness

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is unique due to its specific functional groups and structural features, which confer distinct reactivity and biological activity. Its dual amino groups make it particularly versatile for various chemical transformations and applications .

生物活性

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate (CAS No. 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is characterized by the following structural formula:

- Molecular Formula : C9H18N2O2

- Molecular Weight : 174.25 g/mol

- InChI Key : XSJPKMUFBHSIRA

This compound features an azetidine ring, which is known for contributing to various biological activities due to its unique three-dimensional structure.

Antibacterial Activity

Recent studies have demonstrated that tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate exhibits significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of this compound:

| Bacterial Strain | Activity (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC in µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Klebsiella pneumoniae | 18 | 16 |

| Staphylococcus aureus | 20 | 8 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, which is notable for its clinical relevance due to antibiotic resistance issues.

The proposed mechanism of action for tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in metabolic pathways. This was evidenced by molecular docking studies that revealed strong binding affinities to key bacterial targets, suggesting a potential role as an inhibitor.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted by researchers at Bionatura evaluated the antimicrobial efficacy of various synthesized compounds, including tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate. The study employed the agar diffusion method and found that the compound exhibited a significant zone of inhibition against tested bacterial strains, confirming its potential as an antibacterial agent . -

In Vivo Studies :

In vivo studies have shown that administration of this compound in animal models resulted in a marked reduction in bacterial load in infected tissues. The findings suggest that tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate could be a candidate for further development as an antibiotic treatment . -

Toxicity Assessment :

Toxicological assessments indicated that while the compound shows promising antibacterial activity, it also exhibits some cytotoxic effects at higher concentrations. The safety profile suggests that careful dosing will be necessary in therapeutic applications .

常见问题

Q. What are the established synthetic routes for tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from azetidine derivatives. A common approach includes:

- Step 1 : Protection of the azetidine ring’s amine group using tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., sodium hydride in DMF) to ensure regioselectivity .

- Step 2 : Introduction of the aminomethyl group via nucleophilic substitution or reductive amination, often requiring catalysts like palladium or nickel for cross-coupling reactions .

- Step 3 : Deprotection and purification using column chromatography or recrystallization.

Critical parameters include temperature control (often 0–25°C for sensitive intermediates) and pH adjustment to minimize side reactions like over-alkylation . Yields range from 40–70%, depending on the purity of intermediates and solvent choice (e.g., THF or DCM) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (~1.3 ppm for methyl protons) and azetidine ring protons (3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO for related derivatives) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug Discovery : Serves as a scaffold for protease inhibitors (e.g., targeting viral enzymes) due to its rigid azetidine ring and hydrogen-bonding capabilities .

- Peptide Mimetics : The aminomethyl group enables conjugation with pharmacophores (e.g., pyrazole or triazole moieties) to enhance binding affinity .

- Biological Probes : Used in fluorescence tagging for cellular uptake studies, leveraging its amine reactivity .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes during synthesis?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-azetidine derivatives) to control stereochemistry at the 3-position .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts like BINAP-metal complexes for enantioselective alkylation .

- Dynamic Resolution : Utilize enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .

Example: A 2025 study achieved 90% enantiomeric excess (ee) using a Rh-catalyzed asymmetric hydrogenation .

Q. How should conflicting data on reaction by-products be resolved?

- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify intermediates (e.g., imine vs. enamine formation) .

- Advanced Chromatography : Employ LC-MS/MS to detect trace by-products (e.g., over-oxidized derivatives) and adjust reducing agents (e.g., switch from NaBH to LiAlH) .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress and identifies side reactions early .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing decomposition risks during Boc deprotection .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

- By-Product Recycling : Implement catch-and-release protocols for unreacted intermediates using scavenger resins .

Key Considerations for Researchers

- Stability : Store at -20°C under inert gas to prevent hydrolysis of the Boc group .

- Toxicity : Handle with nitrile gloves due to potential amine sensitization risks .

- Data Reproducibility : Report detailed reaction parameters (e.g., stirring speed, solvent grade) to address variability in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。